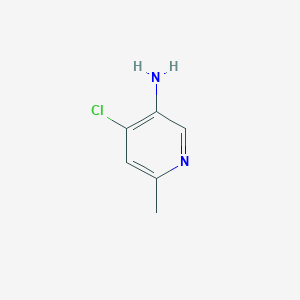

4-Chloro-6-methylpyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

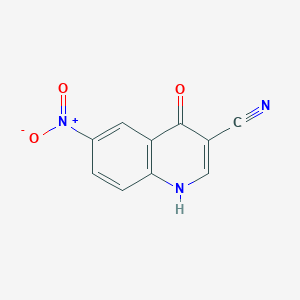

4-Chloro-6-methylpyridin-3-amine is a chemical compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 . It is used as a building block in the manufacture of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of 4-Chloro-6-methylpyridin-3-amine involves several steps. One approach involves the use of palladium-catalyzed Suzuki cross-coupling reactions . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methylpyridin-3-amine consists of a pyridine ring with a chlorine atom at the 4th position and a methyl group at the 6th position . The nitrogen atom at the 3rd position makes it an amine.Physical And Chemical Properties Analysis

4-Chloro-6-methylpyridin-3-amine has a molecular weight of 142.59 . Other physical and chemical properties such as boiling point, density, and solubility are not explicitly mentioned in the available literature.Scientific Research Applications

- Synthesis : 4-Chloro-6-methylpyridin-3-amine serves as a key intermediate in the synthesis of novel pyridine derivatives. Researchers have employed palladium-catalyzed Suzuki cross-coupling reactions to produce compounds like 2a–2i and 4a–4i .

- Quantum Mechanical Investigations : Density functional theory (DFT) studies have explored the electronic properties of these derivatives. Researchers analyze frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole moments to understand their behavior and potential applications .

- Biological Activities : Investigating the anti-thrombolytic, biofilm inhibition, and haemolytic activities of these derivatives provides insights into their potential as therapeutic agents .

- Functionalization : Researchers have used 4-Chloro-6-methylpyridin-3-amine as a building block for the synthesis of more complex pyridine-based compounds. For example, it can be functionalized to create pyrazolo[3,4-c]pyridine derivatives .

- Liquid Crystals : Some of the synthesized pyridine derivatives may serve as chiral dopants for liquid crystals. Understanding their electronic properties aids in designing new materials for display technologies .

- Biofilm Inhibition : Investigating the ability of these derivatives to inhibit biofilm formation is crucial for developing antimicrobial agents .

- Anti-Thrombolytic Activity : Compound 4b has exhibited significant anti-thrombolytic activity, making it a potential candidate for further study .

Medicinal Chemistry

Organic Synthesis

Materials Science

Chemical Biology

Pharmaceutical Research

Industrial Applications

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound might interact with its targets through a process involving oxidative addition and transmetalation .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it could be inferred that it may influence pathways related to carbon-carbon bond formation.

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, it could be involved in the formation of new carbon-carbon bonds .

Action Environment

It’s known that the success of suzuki–miyaura cross-coupling reactions, in which this compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

4-chloro-6-methylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-5(7)6(8)3-9-4/h2-3H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSBVEZQQJSFBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2512523.png)

![N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide](/img/structure/B2512525.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2512526.png)

![3-(but-3-en-2-yl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2512531.png)

![N-(5-(5-oxopyrrolidine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2512532.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2512533.png)

![3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone](/img/structure/B2512534.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2512538.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide](/img/structure/B2512540.png)

![2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2512543.png)